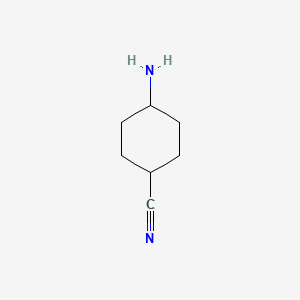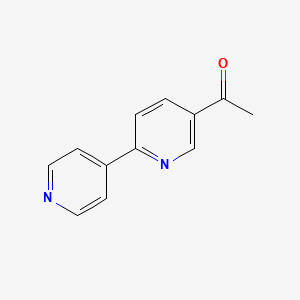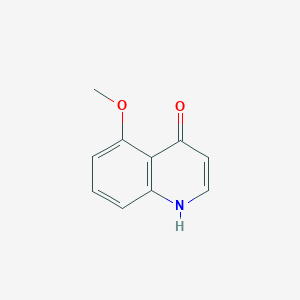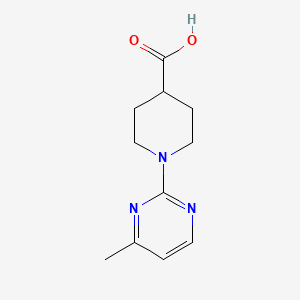
2-((Tert-butoxycarbonyl)amino)-3-cyclobutylpropanoic acid
Descripción general
Descripción
2-((Tert-butoxycarbonyl)amino)-3-cyclobutylpropanoic acid is a useful research compound. Its molecular formula is C12H21NO4 and its molecular weight is 243.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Enantioselective Synthesis
A key application of 2-((Tert-butoxycarbonyl)amino)-3-cyclobutylpropanoic acid is in enantioselective synthesis. This process involves starting from enantiomerically enriched ethyl 3-cyclohexyl-2,3-dihydroxypropanoate, with the key reaction being the direct preparation of a sulfate by diol treatment with sulfuryl chloride. This method avoids ruthenium-catalyzed sulfite oxidation, offering a practical and scalable approach for the synthesis of enantiomerically pure compounds (Alonso et al., 2005).
Polymorphism in Crystal Structures
The compound also shows significance in crystallography, particularly in its polymorphic forms. Studies have revealed that it crystallizes in two polymorphic forms, each with one molecule in the asymmetric unit. The molecular conformation in both polymorphs is essentially the same, with characteristic values of α-helical and mixed 3(10)- and α-helical conformations. This insight into the polymorphic nature and molecular conformation is crucial for understanding its crystalline properties (Gebreslasie et al., 2011).
Catalysis and Chemical Synthesis
In the field of catalysis and chemical synthesis, this compound plays a significant role. It is used in the N-tert-butoxycarbonylation of amines using environmentally benign catalysts, offering an efficient and eco-friendly method for chemical synthesis. This process is notable for its lack of competitive side products, such as isocyanates and oxazolidinones, and for its ability to afford chemoselective yields (Heydari et al., 2007).
Potential in Anticancer Research
A new series of functionalized amino acid derivatives, including this compound, have been synthesized and evaluated for their in vitro cytotoxicity against human cancer cell lines. Some compounds in this series have shown interesting cytotoxicity in ovarian and oral cancers, highlighting their potential as new pharmacophores for anticancer agents (Kumar et al., 2009).
Peptide Bond Formation and Stereochemistry
This compound is also used in studying peptide bond formation and stereochemistry. The synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, an analogue, significantly shortened known literature procedures for these unnatural amino acids. The ability to obtain either pure cis or trans acid and accomplish optical resolution through diastereomeric salt formation or chromatography on a chiral stationary phase is crucial in peptide research (Bakonyi et al., 2013).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-cyclobutyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9(10(14)15)7-8-5-4-6-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXKVEJHPQAZLCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90634979 | |
| Record name | N-(tert-Butoxycarbonyl)-3-cyclobutylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90634979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
565456-75-9 | |
| Record name | N-(tert-Butoxycarbonyl)-3-cyclobutylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90634979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1,2,4]Triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B1323160.png)






![Ethyl [isopropyl(methyl)amino]acetate](/img/structure/B1323177.png)
![N-[(dimethylamino)carbonyl]glycine](/img/structure/B1323178.png)




